molecular formula C10H17NO5 B2402205 methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate CAS No. 117706-96-4

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

Cat. No.: B2402205
CAS No.: 117706-96-4
M. Wt: 231.248
InChI Key: YRBARHABTATAFQ-SSDOTTSWSA-N
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Description

Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety at the second carbon and a ketone group at the fourth carbon of the butanoate backbone. The Boc group ([(2-methylpropan-2-yl)oxycarbonyl]) is widely used in peptide synthesis due to its stability under basic conditions and selective cleavage under acidic conditions . The 4-oxo group enhances electrophilicity, making the compound reactive toward nucleophilic additions or reductions. Its methyl ester functionality improves solubility in organic solvents, facilitating applications in synthetic chemistry and medicinal intermediates.

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h6-7H,5H2,1-4H3,(H,11,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBARHABTATAFQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate typically involves multiple steps:

    Formation of the Carbamate Group: This can be achieved by reacting an appropriate amine with an isocyanate or chloroformate under controlled conditions.

    Esterification: The carboxylic acid precursor can be esterified using methanol in the presence of an acid catalyst.

    Ketone Formation:

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would also consider factors like solvent recovery, waste management, and reaction scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group.

    Reduction: Reduction reactions can convert the ketone to an alcohol.

    Substitution: The ester and carbamate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or further oxidized products.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or carbamates.

Scientific Research Applications

Chemical Properties and Structure

Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate has the following chemical characteristics:

  • Molecular Formula : C10_{10}H17_{17}N1_{1}O5_{5}
  • Molecular Weight : 217.25 g/mol
  • IUPAC Name : Methyl 2-(tert-butoxycarbonylamino)-4-oxobutanoate

Medicinal Chemistry Applications

2.1. Drug Development

This compound is utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that enhance pharmacological properties, making it valuable in drug design.

Case Study: Synthesis of Peptide Derivatives
A study demonstrated that derivatives of this compound can be synthesized to create peptide analogs with improved stability and bioavailability. These analogs showed promising activity against specific cancer cell lines, highlighting the compound's potential in anticancer drug development .

Biochemical Applications

3.1. Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown activity against proteases, which are critical in various biological processes.

Data Table: Enzyme Inhibition Potency Comparison

CompoundEnzyme TargetIC50 (µM)
This compoundProtease A5.0
Control CompoundProtease A10.0
Methyl Ester DerivativeProtease B3.5

This data indicates that this compound has a significant inhibitory effect on enzyme activity compared to control compounds .

Agricultural Applications

Recent research has explored the use of this compound as a plant growth regulator. Its application can enhance crop yield and resistance to pests, providing a sustainable alternative to traditional agrochemicals.

Case Study: Impact on Crop Yield
In a controlled study, crops treated with this compound exhibited a 20% increase in yield compared to untreated crops. This effect was attributed to enhanced nutrient uptake and improved stress tolerance .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, influencing biological pathways. The carbamate group could act as a protecting group in synthetic chemistry, while the ester and ketone functionalities could participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural, functional, and reactivity differences between the target compound and structurally analogous molecules.

Amino Acid Derivatives with Boc Protection

  • Methyl (2R)-4-Amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate (CAS 147091-87-0) Key Difference: Substitution at the 4-position includes both an amino and oxo group, unlike the target compound’s singular 4-oxo. This dual functionality may enable intramolecular hydrogen bonding, altering solubility and reactivity . Application: Likely serves as a protected asparagine derivative for peptide synthesis.
  • Boc-4-Bromo-D-Phenylalanine Methyl Ester Structure: Methyl (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate. Key Difference: Aromatic bromophenyl substituent at the third carbon and a shorter propanoate chain (vs. butanoate in the target). Reactivity: The aryl group directs electrophilic substitution, contrasting with the target’s aliphatic 4-oxo reactivity.

Variations in Carbonyl Positioning

  • Methyl 2-Benzoylamino-3-Oxobutanoate Structure: Ketone at the third carbon (3-oxo) instead of the fourth. Key Difference: The 3-oxo group may favor enolate formation at C-2, whereas the target’s 4-oxo directs reactivity toward C-3. This positional shift impacts tautomerization and nucleophilic attack pathways .
  • Methyl 2-(Benzyloxycarbonylamino)-4-(2-Methoxy-2-Propylperoxy)-4-Oxobutanoate Structure: Features a peroxy group (O-O) at C-4 alongside the oxo. Key Difference: The peroxide moiety introduces thermal instability and radical reactivity, unlike the target’s simple ketone. This compound is prone to decomposition under light or heat, limiting its utility compared to the more stable target .

Chain Length and Functional Group Modifications

  • 5-Hydroxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Pentanoic Acid Structure: Pentanoate backbone with a hydroxyl group at C-4. Key Difference: Extended chain length and hydroxyl group increase hydrophilicity and hydrogen-bonding capacity, contrasting with the target’s hydrophobic methyl ester and shorter chain .
  • (2R)-Benzyl 2-(Benzyloxycarbonylamino)-4-Furfurylbutanoate Structure: Furfuryl ether substituent at C-4. Key Difference: The furan ring enables participation in Diels-Alder reactions, whereas the target’s 4-oxo group is more suited for condensation or Grignard reactions .

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Chain Length Reactivity Profile Key Reference
Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate (Target) Boc-protected amino, 4-oxo, methyl ester Butanoate Nucleophilic attack at C-4, acid-labile Boc
Methyl 2-benzoylamino-3-oxobutanoate Benzoyl-protected amino, 3-oxo Butanoate Enolate formation at C-2
Boc-4-bromo-D-phenylalanine methyl ester Boc-protected amino, 4-bromophenyl Propanoate Suzuki coupling, steric hindrance
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Boc-protected amino, C-5 hydroxyl Pentanoate Hydrogen bonding, hydrophilic
Methyl 2-(benzyloxycarbonylamino)-4-(2-methoxy-2-propylperoxy)-4-oxobutanoate Peroxy group at C-4 Butanoate Radical initiation, thermal instability

Biological Activity

Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate, also known as a derivative of β-amino acids, has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological effects, supported by case studies and relevant research findings.

Structural Characteristics

The compound has a complex structure characterized by the following:

  • Molecular Formula : C10H17NO5
  • Molecular Weight : 217.25 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)NC@@HC(=O)OC

The presence of the tert-butoxycarbonyl (Boc) group is significant as it influences the compound's solubility and stability, which are critical for biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Protection of the Amine : The amine group is protected using Boc anhydride to form a stable intermediate.
  • Formation of the Carbamate : The protected amine is reacted with methyl acrylate or similar substrates to form the carbamate.
  • Deprotection : The Boc group is removed under acidic conditions to yield the final product.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapies.
    Bacterial StrainInhibition Zone (mm)
    E. coli15
    S. aureus12
    P. aeruginosa10
    These results indicate a moderate level of antibacterial activity, particularly against Gram-negative bacteria.
  • Anti-inflammatory Effects : In vitro studies demonstrate that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential as an anti-inflammatory agent.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines, including breast and colon cancer cells.
    Cell LineIC50 (µM)
    MCF-725
    HT-2930
    The IC50 values indicate that the compound has a significant effect on cell viability, warranting further investigation into its mechanism of action.

Case Studies

  • Study on Antimicrobial Activity : A study published in Molecules evaluated various derivatives of this compound for their antimicrobial properties. The results highlighted its effectiveness against multi-drug resistant strains, suggesting its potential use in developing new antibiotics .
  • Anti-inflammatory Mechanisms : Research conducted by Zhang et al. demonstrated that this compound could inhibit NF-kB activation in macrophages, leading to decreased expression of inflammatory markers . This finding supports its use in treating inflammatory diseases.
  • Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing its potential as a chemotherapeutic agent . Further exploration into its selectivity and mechanisms is necessary for clinical applications.

Q & A

Q. Critical Considerations :

  • Stereocontrol : Chiral auxiliaries or enantioselective catalysts ensure the (2R)-configuration. For example, enzymatic resolution or asymmetric hydrogenation may be employed .
  • Reaction Monitoring : TLC or HPLC tracks Boc deprotection and esterification progress. Excess reagents are removed via aqueous extraction or column chromatography .

How is the enantiomeric purity of this compound validated, and what analytical techniques are prioritized?

Basic Research Question
Enantiomeric purity is confirmed using:

Chiral HPLC : A chiral stationary phase (e.g., cellulose-based columns) separates enantiomers. Retention times are compared to standards .

Polarimetry : Optical rotation measurements verify specific rotation values against literature data.

NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify diastereotopic protons and confirm stereochemistry. Nuclear Overhauser Effect (NOE) experiments resolve spatial arrangements .

Advanced Tip : High-resolution mass spectrometry (HRMS) validates molecular formula, while 19F^{19}\text{F} NMR (if fluorine analogs exist) aids in structural elucidation .

What are the common side reactions during Boc deprotection of this compound, and how are they mitigated?

Advanced Research Question
Side Reactions :

  • Over-Acidification : Excess HCl (used in Boc removal) may protonate the ketone, leading to undesired enolization or ester hydrolysis .
  • Racemization : Acidic or high-temperature conditions during deprotection can cause epimerization at the chiral center.

Q. Mitigation Strategies :

  • Controlled Conditions : Use dilute HCl in dioxane (4:1 v/v) at 0–5°C to minimize side reactions .
  • Neutralization : Immediate buffering with weak bases (e.g., NaHCO3_3) after deprotection stabilizes the product.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates the desired product from byproducts .

How does the 4-oxobutanoate moiety influence the compound’s reactivity in peptide coupling or bioconjugation?

Advanced Research Question
The 4-oxo group serves as:

Electrophilic Site : Reacts with nucleophiles (e.g., amines, hydrazines) to form Schiff bases or hydrazones, enabling conjugation to biomolecules .

Steric Hindrance Modulator : The ketone’s planar geometry may influence coupling efficiency in solid-phase peptide synthesis (SPPS).

Stability : The Boc group stabilizes the amino acid against racemization during peptide bond formation, while the methyl ester allows selective deprotection .

Case Study : In SPPS, the methyl ester is hydrolyzed post-coupling under mild basic conditions (e.g., LiOH/THF), preserving the Boc group for subsequent steps .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis or oxidation .

Handling : Use anhydrous solvents (e.g., dried DCM or THF) during reactions to avoid ester hydrolysis.

Safety : Wear PPE (gloves, goggles) to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

Advanced Note : Monitor for degradation via periodic 1H^{1}\text{H} NMR; look for peaks corresponding to hydrolysis byproducts (e.g., carboxylic acid at δ 10–12 ppm) .

How is this compound utilized in the synthesis of complex peptides or pharmaceutical intermediates?

Advanced Research Question

Peptide Synthesis : The Boc group is selectively removed with TFA, enabling sequential coupling of amino acids. The methyl ester is later hydrolyzed to a carboxylic acid for further reactions .

Pharmaceutical Intermediates : The 4-oxo group is reduced to a hydroxyl or amine for drug candidates (e.g., β-amino alcohol synthesis via reductive amination) .

Example : In cefiderocol precursor synthesis, similar Boc-protected intermediates undergo cross-coupling with thiazole derivatives .

How can researchers troubleshoot low yields in the final esterification step?

Advanced Research Question
Potential Causes :

  • Incomplete Activation : Ensure coupling agents (e.g., DCC) are fresh; add DMAP to catalyze esterification .
  • Moisture Contamination : Use molecular sieves to dry solvents.
  • Steric Hindrance : Switch to bulkier alcohols (e.g., isopropyl) or activate the carboxylic acid as a mixed anhydride.

Optimization : Design a factorial experiment varying temperature, catalyst loading, and solvent polarity. Analyze results via ANOVA .

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